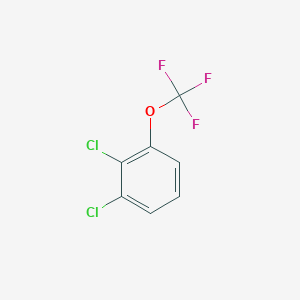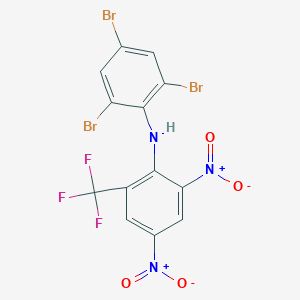
Desmethyl Bromethalin
Overview
Description
Desmethyl Bromethalin is a complex organic compound characterized by the presence of nitro, bromo, and trifluoromethyl groups attached to an aniline backbone
Mechanism of Action
Desmethyl Bromethalin, also known as Desmethylbromethalin or 2,4-Dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)aniline, is a potent neurotoxic compound that has a unique mechanism of action .
Target of Action
The primary target of this compound is the central nervous system (CNS) . It specifically targets the mitochondria in neuronal cells .
Mode of Action
This compound acts by uncoupling mitochondrial oxidative phosphorylation . This interaction with its target leads to a decrease in the synthesis of adenosine triphosphate (ATP) . The decreased ATP inhibits the activity of the Na/K ATPase enzyme , leading to a subsequent buildup of cerebral spinal fluid (CSF) and vacuolization of myelin .
Biochemical Pathways
The uncoupling of mitochondrial oxidative phosphorylation disrupts the normal biochemical pathways in the cell. The decrease in ATP synthesis affects the energy-dependent sodium-potassium pump , leading to an imbalance in the ionic concentration . This imbalance results in the accumulation of sodium ions inside the cells, causing water to move into the cells, leading to cellular swelling .
Pharmacokinetics
This compound is rapidly absorbed from the intestines and transported to the liver, where it is metabolized . Its high lipid solubility allows it to penetrate the CNS effectively .
Result of Action
The result of this compound’s action is an increase in intracranial pressure due to the buildup of CSF . This increased pressure permanently damages neuronal axons . The damage to the CNS can lead to severe symptoms such as paralysis, convulsions, and even death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature and light, leading to the formation of breakdown products . Furthermore, the compound’s toxicity may be influenced by the animal’s age, diet, and overall health status . .
Biochemical Analysis
Biochemical Properties
Desmethyl Bromethalin acts by uncoupling mitochondrial oxidative phosphorylation . This results in a depletion of adenosine triphosphate (ATP) from the cell, causing impairment of the sodium-potassium pump . The reduction in ATP production and the subsequent disruption of sodium-potassium gradients lead to cerebral edema, increased cerebrospinal fluid pressure, clonic convulsions, respiratory arrest, and death .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by causing a decrease in ATP synthesis . This decreased ATP inhibits the activity of the Na/K ATPase enzyme, thereby leading to a subsequent buildup of cerebral spinal fluid (CSF) and vacuolization of myelin .
Molecular Mechanism
The molecular mechanism of this compound involves its metabolism to n-desmethyl-bromethalin and uncoupling mitochondrial oxidative phosphorylation . This causes a decrease in ATP synthesis, which inhibits the activity of the Na/K ATPase enzyme . The excess CSF results in increased intracranial pressure, which in turn permanently damages neuronal axons .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Physicochemical breakdown of bromethalin produces multiple unique products with discernible mass spectra . Two principal breakdown products are isomeric with one another and involve the release of both fluorine and methyl groups to develop dehydrofluorodesmethylbromethalin products .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Large doses lead to an acute onset of clinical signs within 2 to 12 hours of ingestion . Lower doses tend to exhibit a prolonged time course with clinical signs developing 2–4 days after ingestion .
Metabolic Pathways
This compound is rapidly absorbed from the intestines and transported to the liver, where it is metabolized to its more potent and active metabolite . This metabolite is highly lipid-soluble and therefore penetrates the central nervous system where it inhibits oxidative phosphorylation .
Transport and Distribution
This compound is rapidly absorbed from the intestines and transported to the liver . Both the parent compound and its metabolite are lipid-soluble and capable of crossing the blood-brain barrier .
Subcellular Localization
This compound is localized in specific cellular compartments. Particularly in highly complex cells, it is not distributed homogeneously throughout cells but is localized in specific cellular compartments . The predominant mechanism of this compound localization is the directed transport of transcripts along with a polarized cytoskeletal network .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desmethyl Bromethalin typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of nitro groups to the aniline ring using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: Addition of bromine atoms to the phenyl ring using bromine or a bromine source like N-bromosuccinimide (NBS).
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups can undergo further oxidation under strong oxidizing conditions.
Reduction: Nitro groups can be reduced to amines using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The bromine atoms can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), iron powder (Fe) in hydrochloric acid (HCl).
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of dinitro derivatives with additional oxygen-containing groups.
Reduction: Formation of diamines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Chemistry
Catalysis: Compounds with multiple functional groups can act as catalysts or catalyst precursors in organic reactions.
Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine
Pharmaceuticals: Potential use in drug design and development due to its complex structure and functional groups.
Biological Studies: Used as a probe or reagent in biochemical assays.
Industry
Dyes and Pigments: Used in the production of dyes and pigments due to its aromatic structure and functional groups.
Agriculture: Potential use in the synthesis of agrochemicals like pesticides or herbicides.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitroaniline: Lacks the bromine and trifluoromethyl groups.
2,4,6-Tribromoaniline: Lacks the nitro and trifluoromethyl groups.
2,4-Dinitro-6-(trifluoromethyl)aniline: Lacks the bromine groups.
Properties
IUPAC Name |
2,4-dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5Br3F3N3O4/c14-5-1-8(15)12(9(16)2-5)20-11-7(13(17,18)19)3-6(21(23)24)4-10(11)22(25)26/h1-4,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVHIPJJDSPNJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)NC2=C(C=C(C=C2Br)Br)Br)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5Br3F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073567 | |
| Record name | 2,4-Dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57729-86-9 | |
| Record name | Benzenamine, 2,4-dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057729869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


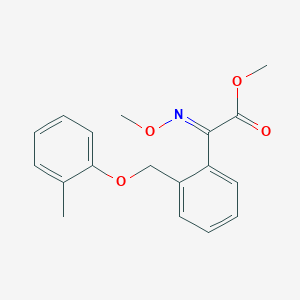
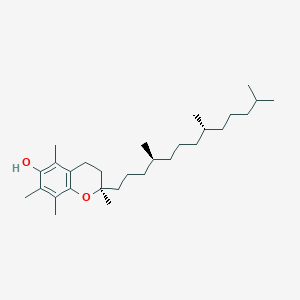

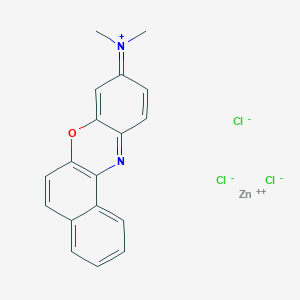
![((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol](/img/structure/B120593.png)

![1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)-](/img/structure/B120605.png)

![4-({4-[(4-Bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile](/img/structure/B120615.png)

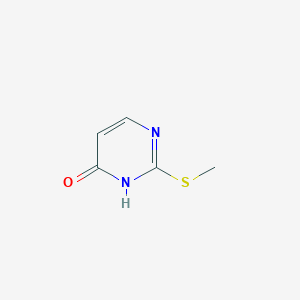
![6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B120622.png)
![(2s)-2,5,7,8-Tetramethyl-2-[(4r,8s)-4,8,12-trimethyltridecyl]-3,4-dihydro-2h-chromen-6-ol](/img/structure/B120624.png)
